molecular formula C₂₃H₃₈O₂ B032365 Irisresorcinol CAS No. 52483-21-3

Irisresorcinol

Cat. No. B032365
CAS RN: 52483-21-3
M. Wt: 346.5 g/mol
InChI Key: VBBLHZOJAWSCSP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irisresorcinol belongs to the class of organic compounds known as resorcinols . Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3 . Irisresorcinol has been detected, but not quantified in, fats and oils .


Molecular Structure Analysis

Irisresorcinol has a molecular formula of C21H34O2 . Its average mass is 318.493 Da and its monoisotopic mass is 318.255890 Da . It is a benzene ring bearing two hydroxyl groups at positions 1 and 3 .


Physical And Chemical Properties Analysis

Irisresorcinol has a molecular formula of C21H34O2 . Its average mass is 318.493 Da and its monoisotopic mass is 318.255890 Da . Monolayer properties of irisresorcinol were measured at the air/water interface .

Scientific Research Applications

  • Irisin's Multifunctionality : Irisin, a protein related to Irisresorcinol, exhibits multiple health benefits. It reduces systemic inflammation, balances bone resorption and formation, and modulates metabolic and nervous system processes (Korta, Pocheć, & Mazur-Bialy, 2019).

  • Therapeutic Potential in Cancer : Irisin may offer therapeutic benefits for breast cancer by inducing apoptosis and enhancing tumor sensitivity to antineoplastic agents (Gannon et al., 2015). Additionally, BRCA1-IRIS, an alternative product of the BRCA1 gene, can promote tumor progression by affecting PTEN transcription and HIF-1α activation (Li et al., 2018).

  • Metabolic and Physiological Effects : Irisin plays a key role in browning adipocytes, regulating bone metabolism, and affecting nervous system function. It has potential therapeutic applications in metabolic disorders (Waseem et al., 2022).

  • Antitumor Activity of Irisquinone : Irisquinone, another compound related to Irisresorcinol, has demonstrated effectiveness against various cancers in mice (Hadfield, McGown, & Butler, 2000).

  • Irisin in Liver Cancer : Irisin might facilitate liver cancer progression and reduce chemotherapy sensitivity by activating the PI3K/AKT pathway (Shi et al., 2017).

  • Anti-Inflammatory and Anti-Apoptotic Properties : Irisin exhibits anti-inflammatory, anti-apoptotic, and anti-oxidative characteristics, making it a potential target for diseases involving these processes (Askari et al., 2018).

  • Irisin in Glucose Metabolism : It also influences energy expenditure and glucose tolerance, potentially aiding in weight loss and improving insulin resistance (Al-Daghri et al., 2014).

  • Retinal Applications : Iris-derived cells can adopt photoreceptor-specific phenotypes, indicating potential applications in retinal therapies (Akagi et al., 2005).

  • Irisresorcinol in Molecular Recognition : Irisresorcinol monolayers exhibit thermal expansion properties, suggesting potential use in molecular recognition of saccharoses (Kato, Seki, & Kaneko, 1990).

  • Irisresorcinol as a Triterpenoid Compound : Irisresorcinol is identified as a triterpenoid compound in Labisia pumila plants (Avula et al., 2010).

  • Chemical Constituents of Iris Bungei : Iris Bungei seeds contain irisresorcinol, highlighting its presence in various plant species (Min-jian, 2012).

Safety And Hazards

Irisresorcinol is recommended for usage levels up to: not for fragrance use . It is also recommended for flavor usage levels up to: not for flavor use .

properties

IUPAC Name

5-[(E)-heptadec-10-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBLHZOJAWSCSP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irisresorcinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Irisresorcinol

CAS RN

52483-21-3
Record name Irisresorcinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35 - 36 °C
Record name Irisresorcinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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